molecular formula C9H10Br2ClNO2 B6225821 2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride CAS No. 2770358-60-4

2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride

Cat. No. B6225821
CAS RN: 2770358-60-4
M. Wt: 359.4
InChI Key:
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Description

2-Amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride, also known as 2,4-DBPAH, is an organic compound used in many scientific research applications. It is a white, crystalline solid with a molecular weight of 464.7 g/mol and a melting point of 208-210 °C. The compound is a derivative of the parent molecule 2-amino-3-(2,4-dibromophenyl)propanoic acid (2,4-DBPA) and is synthesized by the reaction of 2,4-DBPA with hydrochloric acid. It is used for various research purposes, such as the study of the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the development of new drugs.

Mechanism of Action

2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride is believed to act as an enzyme inhibitor. It binds to the active site of enzymes, preventing them from catalyzing reactions. This inhibition can be used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs.
Biochemical and Physiological Effects
2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. This inhibition can lead to an increase in the bioavailability of drugs, as well as an increase in their effects. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, which can lead to an increase in the levels of triglycerides in the blood.

Advantages and Limitations for Lab Experiments

The use of 2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a stable compound, which makes it suitable for use in long-term experiments. However, it is also important to consider the potential limitations of using 2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride. It is a relatively toxic compound, and it should be handled with care in the laboratory.

Future Directions

The use of 2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride in scientific research has many potential applications. It can be used to study the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the development of new drugs. In addition, it can be used to study the effects of enzyme inhibitors on biochemical pathways, as well as to develop new catalysts and enzyme inhibitors. Furthermore, it can be used to study the effects of drugs on the metabolism of fatty acids, and to develop new drugs for the treatment of metabolic disorders. Finally, it can be used to study the effects of drugs on the immune system, and to develop new drugs for the treatment of immune-mediated diseases.

Synthesis Methods

The synthesis of 2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride from 2,4-DBPA is a simple and straightforward process. First, 2,4-DBPA is dissolved in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO). Then, the solution is treated with a stoichiometric amount of hydrochloric acid to form 2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride. The reaction is carried out at room temperature, and the product is isolated by filtration. The reaction is complete when the solid product is obtained.

Scientific Research Applications

2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride is used in many scientific research applications. It can be used to study the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the development of new drugs. It is also used as a reagent in the synthesis of other compounds. In addition, it is used in the study of catalysts, enzyme inhibitors, and other biochemical compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride involves the reaction of 2,4-dibromobenzaldehyde with glycine followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "2,4-dibromobenzaldehyde", "glycine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-dibromobenzaldehyde (1.0 eq) and glycine (1.2 eq) in a mixture of water and diethyl ether.", "Step 2: Add sodium hydroxide (2.0 eq) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "Step 4: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the diethyl ether solution to obtain the crude product.", "Step 6: Recrystallize the crude product from water to obtain the final product as a hydrochloride salt." ] }

CAS RN

2770358-60-4

Product Name

2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride

Molecular Formula

C9H10Br2ClNO2

Molecular Weight

359.4

Purity

95

Origin of Product

United States

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